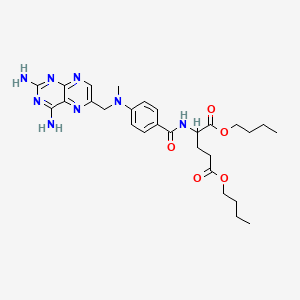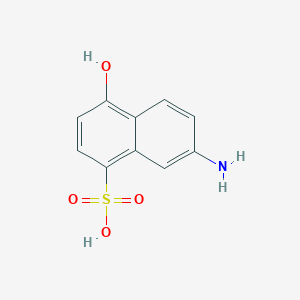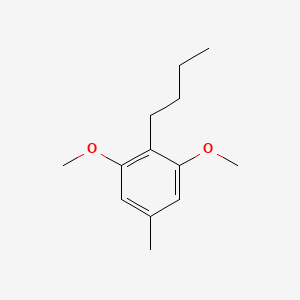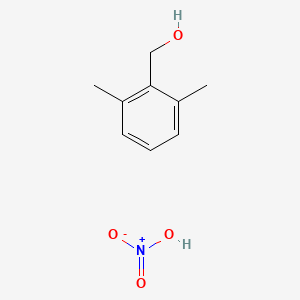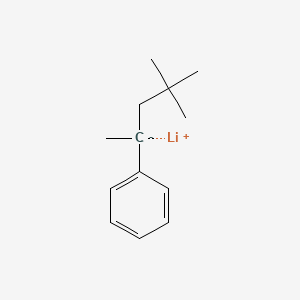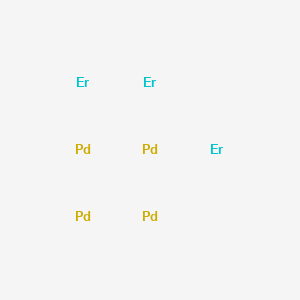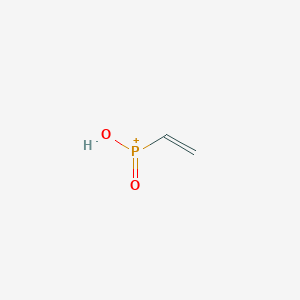
1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene is an organic compound with the molecular formula C13H19BrO4. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, three methoxymethoxy groups, and three methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene typically involves multiple steps. One common method starts with the bromination of 2,5-dimethoxymethylbenzene to introduce the bromine atom at the desired position. This is followed by the introduction of methoxymethoxy groups through a series of etherification reactions. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These processes are typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound is used in the production of
Properties
CAS No. |
39055-39-5 |
|---|---|
Molecular Formula |
C13H19BrO4 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene |
InChI |
InChI=1S/C13H19BrO4/c1-8-9(2)13(18-7-16-5)11(14)10(3)12(8)17-6-15-4/h6-7H2,1-5H3 |
InChI Key |
NGIACJOMDQFKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OCOC)C)Br)OCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


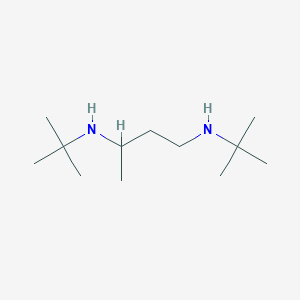

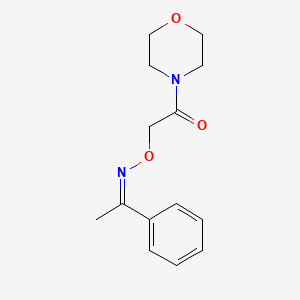
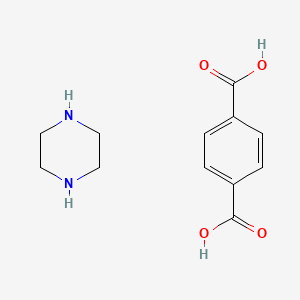

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
